5-bromo-N-[(3-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide
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Overview
Description
5-bromo-N-[(3-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom at the 5th position of the thiophene ring, a chlorophenylmethyl group attached to the nitrogen atom, and a sulfonamide group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(3-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide typically involves multiple steps. One common synthetic route starts with the bromination of thiophene to introduce the bromine atom at the 5th position. This is followed by the sulfonation of the thiophene ring to form thiophene-2-sulfonic acid. The next step involves the formation of the sulfonamide by reacting thiophene-2-sulfonic acid with N-methyl-3-chlorobenzylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(3-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
5-bromo-N-[(3-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(3-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[(3-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide
- 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide
- 5-bromo-N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-sulfonamide
Uniqueness
5-bromo-N-[(3-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide is unique due to the specific combination of the bromine atom at the 5th position of the thiophene ring and the chlorophenylmethyl group. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-[(3-chlorophenyl)methyl]-N-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO2S2/c1-15(8-9-3-2-4-10(14)7-9)19(16,17)12-6-5-11(13)18-12/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKOVLUWUSAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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